4-Carboxymethyl-6,7-methylenedioxycoumarin
Overview
Description
4-Carboxymethyl-6,7-methylenedioxycoumarin is a chemical compound with the molecular formula C12H8O6 and a molecular weight of 248.19 g/mol . It is known for its unique structure, which includes a coumarin core with a carboxymethyl group at the 4-position and a methylenedioxy group at the 6,7-positions. This compound is often used in scientific research due to its fluorescent properties, making it valuable in various applications such as protein and peptide labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-6,7-methylenedioxycoumarin typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of 6,7-methylenedioxycoumarin with a carboxymethylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-6,7-methylenedioxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The carboxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
4-Carboxymethyl-6,7-methylenedioxycoumarin is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe for detecting various chemical species.
Biology: Employed in the labeling of proteins and peptides for visualization and analysis.
Medicine: Utilized in drug discovery and development, particularly in the study of cancer and neurodegenerative diseases.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-6,7-methylenedioxycoumarin involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is exploited in various applications, such as protein labeling, where the compound binds to amino groups on proteins, allowing for their visualization under fluorescent microscopy.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 4-Carboxymethyl-6,7-methylenedioxycoumarin, known for its anticoagulant properties.
7-Hydroxycoumarin: A derivative with hydroxyl groups that enhance its solubility and reactivity.
6,7-Dimethoxycoumarin: Similar in structure but with methoxy groups instead of a methylenedioxy group.
Uniqueness
This compound is unique due to its combination of a carboxymethyl group and a methylenedioxy group, which confer distinct fluorescent properties and reactivity. This makes it particularly valuable in applications requiring precise labeling and detection .
Properties
IUPAC Name |
2-(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O6/c13-11(14)1-6-2-12(15)18-8-4-10-9(3-7(6)8)16-5-17-10/h2-4H,1,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHRLFGNZWHKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659878 | |
Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97744-77-9 | |
Record name | (6-Oxo-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-8-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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